Fe(CF3SO3)3 is a highly efficient Lewis acid catalyst, meaning it accepts electron pairs from other molecules to accelerate chemical reactions. It's particularly valuable in:
Fe(CF3SO3)3 plays a role in the development of advanced materials due to its:
Research explores the use of Fe(CF3SO3)3 in the preparation of:
Fe(CF3SO3)3 finds use in various other scientific disciplines, including:
The Fe(III) ion in Fe(OTf)₃ adopts an octahedral coordination geometry with the three OTf⁻ anions arranged around it in a trigonal prismatic fashion. The Fe-O bond lengths are typically around 1.8-2.0 Å, indicating a strong interaction between the metal center and the oxygen atoms of the OTf⁻ anions. The presence of the electron-withdrawing trifluoromethyl (CF₃) groups on the OTf⁻ anions enhances the Lewis acidity of the Fe(III) center, making it a good electron acceptor catalyst [].
Fe(OTf)₃ can be synthesized by various methods, including the reaction of iron(III) chloride (FeCl₃) with triflic acid (CF₃SO₃H) [].
FeCl₃ + 3CF₃SO₃H → Fe(OTf)₃ + 3HCl
Fe(OTf)₃ acts as a Lewis acid catalyst in numerous organic reactions due to its vacant orbitals on the Fe(III) center. Here's an example of its use in Friedel–Crafts acylation:
ArH + R-C=O + Fe(OTf)₃ → ArCOR + HF + Fe(OTf)₂OTf
(ArH = aromatic hydrocarbon, R-C=O = acyl chloride)
In this reaction, Fe(OTf)₃ activates the acyl chloride by accepting a lone pair of electrons from the carbonyl oxygen, facilitating the electrophilic aromatic substitution.
At high temperatures, Fe(OTf)₃ can decompose to release volatile products like SO₂ and trifluoromethyl fluoride (CF₃F) [].
Irritant